molecular formula C15H23ClO B13228255 ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene

Cat. No.: B13228255
M. Wt: 254.79 g/mol
InChI Key: YACAITSOWYLMBH-UHFFFAOYSA-N
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Description

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21ClO. This compound features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc reaction, where benzene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound useful in studying biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. This structure provides distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[4-(chloromethyl)-5-methylhexoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3

InChI Key

YACAITSOWYLMBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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